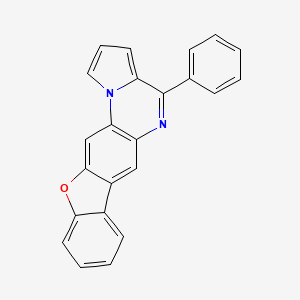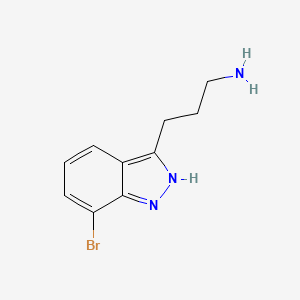
2-Methoxy-6-methyl-3-vinylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-6-methyl-3-vinylpyridine is an organic compound belonging to the class of vinylpyridines It is characterized by a pyridine ring substituted with methoxy, methyl, and vinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-methyl-3-vinylpyridine can be achieved through several methods. One common approach involves the reaction of 2-methoxy-6-methylpyridine with a vinylating agent under suitable conditions. For instance, the use of vinyl magnesium bromide in the presence of a palladium catalyst can facilitate the vinylation process .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are optimized for high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxy-6-methyl-3-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The methoxy and methyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield aldehydes or acids, while reduction can produce saturated pyridine derivatives .
Applications De Recherche Scientifique
2-Methoxy-6-methyl-3-vinylpyridine has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique properties, such as enhanced electrical conductivity and thermal stability.
Pharmaceuticals: The compound is investigated for its potential use in drug development due to its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, including sensors and electrochemical devices.
Mécanisme D'action
The mechanism of action of 2-Methoxy-6-methyl-3-vinylpyridine involves its interaction with specific molecular targets. The vinyl group allows for polymerization reactions, while the methoxy and methyl groups can participate in various chemical interactions. These properties make it a versatile compound in both chemical and biological systems .
Comparaison Avec Des Composés Similaires
2-Vinylpyridine: Similar in structure but lacks the methoxy and methyl groups.
4-Vinylpyridine: The vinyl group is positioned differently on the pyridine ring.
2-Methoxy-5-methylpyridine: Similar substituents but different positions on the pyridine ring.
Uniqueness: 2-Methoxy-6-methyl-3-vinylpyridine is unique due to the specific arrangement of its substituents, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions and stability .
Propriétés
Formule moléculaire |
C9H11NO |
|---|---|
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
3-ethenyl-2-methoxy-6-methylpyridine |
InChI |
InChI=1S/C9H11NO/c1-4-8-6-5-7(2)10-9(8)11-3/h4-6H,1H2,2-3H3 |
Clé InChI |
XHYGRJUAVNLQTO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C=C1)C=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Bromomethyl)-[3,4'-bipyridin]-6-amine](/img/structure/B13139053.png)
![2-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B13139060.png)
![Tert-butyl (2-aminobicyclo[2.2.1]heptan-7-YL)carbamate](/img/structure/B13139066.png)
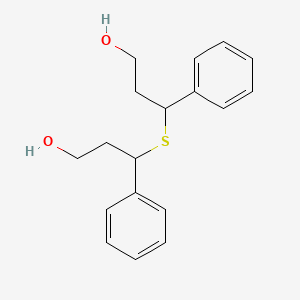
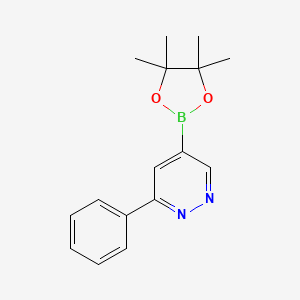
![6-Amino-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13139084.png)
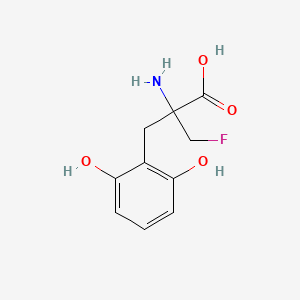
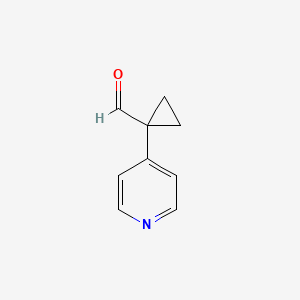
![1,4-Bis[di(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13139112.png)

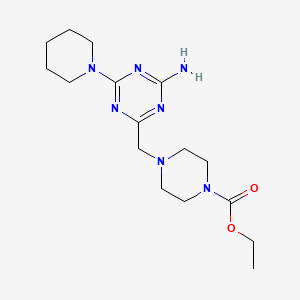
![6-Chloro-[2,4'-bipyridine]-5-carbaldehyde](/img/structure/B13139128.png)
